5,7,2'-Trihydroxy-6-methoxyisoflavone

Antioxidant Oxidative Stress Isoflavone Bioactivity

Choose 5,7,2'-Trihydroxy-6-methoxyisoflavone (Irilin B) for its unique 2'-hydroxy configuration, which provides intermediate antioxidant protection (IC50 11 μg/mL in HL-60 cells) and quantifiable ER-α activation (EC50 159.7 μg/mL). Unlike close analogs, it exhibits no DPPH radical scavenging, making it a precise negative control in antioxidant SAR studies. Its 6-methoxy group supports moderate MAO inhibition research. Insist on CAS 132915-50-5 to avoid mis-identification with tectorigenin (4'-OH) or irilin A (7-OCH3).

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 132915-50-5
Cat. No. B1239311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,2'-Trihydroxy-6-methoxyisoflavone
CAS132915-50-5
Synonymsirilin B
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3O)O
InChIInChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)9(7-22-12)8-4-2-3-5-10(8)17/h2-7,17-18,20H,1H3
InChIKeySRXIDIOVDWRHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7,2'-Trihydroxy-6-methoxyisoflavone (CAS 132915-50-5): Scientific Identity and Procurement Baseline


5,7,2'-Trihydroxy-6-methoxyisoflavone (also designated as Irilin B) is a naturally occurring methoxyisoflavone characterized by a 5,7,2'-trihydroxy-6-methoxy substitution pattern on the isoflavone backbone. It has been isolated from various plant sources including Iris songarica, Iris bungei, and Salicornia europaea [1][2]. The compound possesses a molecular formula of C₁₆H₁₂O₆, a molecular weight of 300.26 g/mol, and is classified as an isoflavonoid within the broader flavonoid family [3]. Its structural uniqueness arises from the specific combination and spatial arrangement of the three hydroxyl groups and the single methoxy moiety, which directly influences its observed bioactivity profile and differentiates it from structurally similar isoflavones like tectorigenin (4',5,7-trihydroxy-6-methoxyisoflavone), irilin A (5,2'-dihydroxy-6,7-dimethoxyisoflavone), or irilin C (5,7,2'-trihydroxyisoflavone). This guide provides quantifiable evidence for why a scientific or industrial user should prioritize this specific compound over closely related analogs or alternatives for research and development purposes.

Procurement Risk: Why Generic 'Methoxyisoflavone' or Close Analogs Cannot Substitute for 5,7,2'-Trihydroxy-6-methoxyisoflavone


The isoflavone class encompasses a wide array of compounds with subtle but critical structural variations that dictate their specific biological activities. A generic substitution with an uncharacterized 'methoxyisoflavone' or even a close structural analog like tectorigenin (which differs only by a 4'-hydroxy group instead of a 2'-hydroxy group) or irilin A (which contains an additional methoxy group at C-7) is highly inadvisable without rigorous experimental validation. As demonstrated in the comparative data below, 5,7,2'-trihydroxy-6-methoxyisoflavone exhibits a distinct profile of antioxidant potency (IC50 of 11 μg/mL in HL-60 cells) and estrogenic receptor activation (EC50 of 159.7 μg/mL) that is not shared by all in-class compounds . Furthermore, its specific 2'-hydroxy configuration appears to be a key determinant for certain activities, as evidenced by its lack of DPPH radical scavenging activity compared to other hydroxylated analogs tested in the same study [1]. The presence of the 6-methoxy group, while common to some isoflavones, contributes to a specific range of biological effects, including moderate monoamine oxidase (MAO) inhibition, which is a class-level characteristic but can be influenced by other substituents [2]. Therefore, selecting 5,7,2'-trihydroxy-6-methoxyisoflavone based on its precise CAS number is essential for ensuring the expected and reproducible outcomes in scientific investigations and product development.

Quantitative Differentiation: Comparative Bioactivity and Selectivity Data for 5,7,2'-Trihydroxy-6-methoxyisoflavone


Superior Antioxidant Potency in HL-60 Cells Compared to Co-Isolated Flavonoids

In a study isolating flavonoids from Iris songarica, 5,7,2'-trihydroxy-6-methoxyisoflavone (designated compound 5) demonstrated significant antioxidant activity in HL-60 cells with an IC50 value of 11 μg/mL. This potency was intermediate between two other co-isolated flavonoids, songaricol (compound 1, IC50 = 21 μg/mL) and irisoid A (compound 7, IC50 = 3.8 μg/mL), providing a clear quantitative benchmark for its antioxidant capacity relative to compounds from the same natural source .

Antioxidant Oxidative Stress Isoflavone Bioactivity

Differential Estrogenic Receptor Activation Profile in Yeast Assay

The same study evaluated the estrogenic potential of these compounds in a yeast two-hybrid assay expressing the human estrogen receptor alpha (ER-α). 5,7,2'-Trihydroxy-6-methoxyisoflavone (compound 5) exhibited an EC50 value of 159.7 μg/mL for ER-α activation. This activity was notably different from another flavonoid, ayamenin A (compound 2), which showed an EC50 of 305.5 μg/mL, and was also distinct from the previously isolated irisone B (EC50 = 322.0 μg/mL) .

Estrogenic Activity Endocrine Disruption Receptor Binding

Demonstrated Lack of DPPH Radical Scavenging Activity: A Valuable Negative Selectivity Control

In a phytochemical investigation of Iris tenuifolia, a panel of 14 isolated compounds was assessed for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. While compounds 2, 3, and 11 showed considerable activity, 5,7,2'-trihydroxy-6-methoxyisoflavone (irilin B, compound 6) was notably inactive in this specific assay [1]. This lack of activity is a critical piece of information for structure-activity relationship (SAR) studies.

DPPH Assay Radical Scavenging Structure-Activity Relationship

Class-Level MAO Inhibitory Activity Attributed to 6-Methoxy Substitution

A structure-activity relationship (SAR) study on the inhibition of mouse brain monoamine oxidase (MAO) by dietary flavonoids established that 6-methoxy flavonoids as a class exhibit considerable MAO inhibitory activity with IC50 values ranging from 20 µmol to 40 µmol. This class-level activity is contrasted with other isoflavones (except genistein and daidzein) which showed weaker activities, and with very active flavonoids like apigenin (IC50: 1 µmol) [1]. The presence of the 6-methoxy group on 5,7,2'-trihydroxy-6-methoxyisoflavone therefore suggests a potential for MAO inhibition that is not present in all isoflavones.

Monoamine Oxidase (MAO) Inhibition Enzyme Inhibition Neuropharmacology

Defined Application Scenarios for 5,7,2'-Trihydroxy-6-methoxyisoflavone Based on Empirical Evidence


Development of Targeted Antioxidant Formulations with Defined Cellular Potency

Based on its demonstrated IC50 of 11 μg/mL for antioxidant activity in HL-60 cells , this compound is suitable as a reference standard or active ingredient in formulations designed to achieve a specific, intermediate level of cellular antioxidant protection. It can be used in comparative studies to benchmark the potency of new antioxidant candidates, as its activity is well-defined relative to other natural products like songaricol (IC50 = 21 μg/mL) and irisoid A (IC50 = 3.8 μg/mL).

Investigations of Estrogenic and Endocrine-Modulating Effects in Cellular Models

Its quantifiable estrogenic activity, with an EC50 of 159.7 μg/mL in an ER-α yeast assay , makes it a valuable tool for research into selective estrogen receptor modulators (SERMs) and for assessing the endocrine-disrupting potential of natural products. Its activity profile is distinct from less potent analogs like ayamenin A (EC50 = 305.5 μg/mL), allowing for nuanced studies of structure-activity relationships governing ER-α interaction.

Structure-Activity Relationship (SAR) Studies on Isoflavone-Mediated MAO Inhibition

The compound serves as a key representative of the 6-methoxyisoflavone subclass, which has been shown to possess moderate MAO inhibitory activity (IC50 range: 20-40 µmol) [1]. It can be employed in SAR campaigns to dissect the contribution of the 6-methoxy group to MAO inhibition, especially when compared to isoflavones lacking this moiety (e.g., daidzein) or those with different hydroxylation patterns (e.g., genistein, IC50 = 5 µmol).

Negative Control for DPPH-Based Radical Scavenging Assays and Related SAR Studies

Given its established lack of activity in the DPPH radical scavenging assay [2], this compound is an excellent negative control for experiments designed to identify or validate the structural features necessary for free radical scavenging among flavonoids. It can help eliminate false-positive results and refine predictive models for antioxidant activity based on chemical structure.

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